molecular formula C18H21F3N4O4S B2888222 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 921523-91-3

2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2888222
CAS No.: 921523-91-3
M. Wt: 446.45
InChI Key: JPXLUHJRCMDBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide features a multifunctional imidazole core with a hydroxymethyl (-CH2OH) group at position 5, a thioether (-S-) linkage, and a 2-(isopropylamino)-2-oxoethyl side chain. The acetamide moiety is substituted with a 4-(trifluoromethoxy)phenyl group, enhancing lipophilicity and metabolic stability.

Synthesis of such compounds typically involves:

  • S-Alkylation: Reacting imidazole-thiol derivatives with α-halogenated acetamides under basic conditions (analogous to methods in and ) .
  • Functional Group Modifications: Substituents like hydroxymethyl or trifluoromethoxy groups are introduced via precursor synthesis (e.g., Friedel-Crafts reactions or nucleophilic substitutions) .

Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylimidazol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O4S/c1-11(2)23-15(27)8-25-13(9-26)7-22-17(25)30-10-16(28)24-12-3-5-14(6-4-12)29-18(19,20)21/h3-7,11,26H,8-10H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXLUHJRCMDBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide , with the CAS number 921523-91-3 , is a complex organic molecule notable for its potential biological activities. Its structure includes an imidazole ring, a thioether linkage, and a trifluoromethoxy phenyl group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H21F3N4O4SC_{18}H_{21}F_3N_4O_4S, and it has a molecular weight of 446.4 g/mol . The presence of functional groups such as hydroxymethyl and isopropylamino suggests potential interactions with biological targets, enhancing its solubility and activity.

PropertyValue
Molecular FormulaC₁₈H₂₁F₃N₄O₄S
Molecular Weight446.4 g/mol
CAS Number921523-91-3

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature; however, compounds with similar structural features often exhibit significant pharmacological effects. Research indicates that imidazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Enzyme Inhibition : Compounds with imidazole rings can act as enzyme inhibitors. For example, they may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : The isopropylamino group may facilitate interaction with various receptors, potentially modulating neurotransmitter activity or other signaling pathways.
  • Antimicrobial Activity : The thioether linkage may enhance the compound's ability to penetrate microbial membranes, suggesting potential use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the potential of 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
N-(5-Nitrothiazol-2-yl)-2-thioacetamideContains nitro and thiazole groupsKnown for potent enzyme inhibition
N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]acetamideSimilar acetamide structureIntermediate for isoquinoline synthesis
Abietane-Type Diterpenoid AmidesDiterpenoid backboneHighly potent against Leishmania donovani

Comparison with Similar Compounds

Structural Analogs and Key Differences

The target compound shares structural motifs with several imidazole- and thioacetamide-based derivatives reported in the literature. Below is a comparative analysis:

Compound Name / Source Core Structure Key Substituents Molecular Weight (g/mol) Notable Functional Groups Pharmacological Notes
Target Compound Imidazole-thioacetamide - 5-hydroxymethyl
- 1-(2-isopropylamino-2-oxoethyl)
- N-(4-trifluoromethoxyphenyl)
~449.4* -CH2OH, -SCONH-, -OCF3 Hypothesized enhanced solubility (hydroxymethyl) and metabolic stability (trifluoromethoxy)
Compound 9 () Imidazole-thioacetamide - 5-(4-fluorophenyl)
- 1-(4-methoxyphenyl)
- N-(thiazol-2-yl)
~440.4 -F, -OCH3, thiazole Reported COX1/2 inhibition; thiazole may improve binding affinity
Compound 9c () Benzimidazole-triazole-thiazole - Phenoxymethyl-triazole
- 4-bromophenyl-thiazole
~550–600† -Br, triazole Structural complexity may hinder bioavailability
CAS 1226430-13-2 () Imidazole-thioacetamide - 5-(4-methoxyphenyl)
- 1-(3-trifluoromethylphenyl)
- N-methyl
421.4 -OCH3, -CF3 Reduced polarity (N-methyl vs. aryl acetamide)

*Calculated based on molecular formula.
†Estimated from analogous structures.

Key Observations:
  • Substituent Effects :

    • The hydroxymethyl group in the target compound likely enhances aqueous solubility compared to halogenated (e.g., 4-fluorophenyl in Compound 9) or methoxy groups .
    • The trifluoromethoxy (-OCF3) group confers metabolic resistance and lipophilicity, similar to trifluoromethyl (-CF3) in CAS 1226430-13-2 .
    • Thiazole vs. Trifluoromethoxyphenyl : Compound 9’s thiazole moiety may target enzymes like COX, whereas the target compound’s aryl group could favor membrane penetration .
  • Synthesis Pathways :

    • All analogs employ S-alkylation of thiol-containing heterocycles (imidazole, triazole) with α-halogenated acetamides (e.g., 2-chloroacetamide derivatives) .
    • Substituents are introduced via precursor modifications, such as Friedel-Crafts acylations () or nucleophilic aromatic substitutions .

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy :

    • Absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms thione tautomer stabilization, as seen in ’s triazole derivatives .
    • νC=O (1663–1682 cm⁻¹) and νC=S (1243–1258 cm⁻¹) bands align with thioacetamide derivatives in and .
  • NMR Data: ¹H-NMR would show signals for hydroxymethyl (-CH2OH, δ ~4.5 ppm), isopropylamino (-NH, δ ~6.8 ppm), and trifluoromethoxy (-OCF3, δ ~7.5 ppm) groups, comparable to analogs in and .

Pharmacological Implications

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

  • COX Inhibition : Compound 9 () inhibits COX1/2, suggesting the target compound’s imidazole-thioacetamide core may target similar enzymes .
  • Metabolic Stability : The trifluoromethoxy group may reduce cytochrome P450-mediated metabolism, as seen in fluorinated aryl derivatives .
  • Solubility-Bioavailability Trade-off : Hydroxymethyl improves solubility but may reduce membrane permeability compared to lipophilic groups (e.g., -CF3 in ) .

Q & A

Q. Table 1: Key Characterization Data

TechniqueCritical Peaks/Data PointsReference
¹H NMRδ 1.2–1.4 (isopropyl CH3), δ 7.5–8.0 (trifluoromethoxy phenyl)
HRMSm/z 525.12 (calculated for C22H24F3N4O4S)
IR1680 cm⁻¹ (amide C=O), 1150 cm⁻¹ (C-F)

How can structure-activity relationship (SAR) studies evaluate the impact of substituents on bioactivity?

Methodological Answer:

  • Modify substituents : Replace hydroxymethyl with methyl or phenyl to assess hydrophilicity effects .
  • Bioassays : Test derivatives in in vitro models (e.g., kinase inhibition, antimicrobial assays) .
  • Data analysis : Use IC50/EC50 values to correlate substituent electronegativity (e.g., trifluoromethoxy vs. methoxy) with potency .

Q. Table 2: Example SAR Modifications

Substituent ModifiedBioactivity Change (vs. Parent Compound)Reference
Hydroxymethyl → MethylReduced solubility, increased logP
Trifluoromethoxy → MethoxyDecreased kinase inhibition (ΔIC50 = 2.5×)

What methodologies address discrepancies in reported bioactivity across studies?

Methodological Answer:

  • Assay standardization : Use positive controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
  • Dose-response curves : Generate 8-point curves to calculate robust IC50 values .
  • Orthogonal assays : Confirm antimicrobial activity with both broth microdilution and agar diffusion methods .

How can solubility and logP be assessed for this compound in early drug development?

Methodological Answer:

  • Shake-flask method : Measure solubility in PBS (pH 7.4) and calculate logP via HPLC retention time .
  • Prediction tools : Use SwissADME or Molinspiration for computational logP estimation .

What in silico approaches predict the compound’s target interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or CDK2) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (50 ns trajectories) with GROMACS .
  • Validation : Compare predicted binding affinities with SPR (surface plasmon resonance) data .

What in vitro models are appropriate for initial toxicity assessment?

Methodological Answer:

  • HepG2 cells : Assess hepatotoxicity via MTT assay (48–72 hr exposure) .
  • hERG inhibition : Use patch-clamp electrophysiology to evaluate cardiac risk .

How can in vivo studies be designed based on in vitro data?

Methodological Answer:

  • Allometric scaling : Convert in vitro IC50 to mouse equivalent dose (e.g., 10 mg/kg for 50% inhibition) .
  • Pharmacokinetics (PK) : Measure plasma concentration-time profiles after oral/IP administration .
  • Efficacy models : Use xenograft mice for antitumor activity evaluation .

How can conflicting data on the compound’s mechanism of action be resolved?

Methodological Answer:

  • Pathway analysis : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways .
  • CRISPR knockout : Validate target engagement by deleting putative targets (e.g., EGFR) .

What strategies mitigate metabolic instability observed in preclinical studies?

Methodological Answer:

  • Deuteration : Replace labile hydrogens (e.g., hydroxymethyl) to slow CYP450 metabolism .
  • Prodrug design : Mask hydroxyl groups as esters for improved plasma stability .
  • Microsomal assays : Test stability in human liver microsomes (HLM) with NADPH cofactors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.